molecular formula C8H5F5O2 B14062933 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene

Cat. No.: B14062933
M. Wt: 228.12 g/mol
InChI Key: CKAWZKOWKVAVPE-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 1- and 4-positions, a difluoromethoxy group at position 2, and a fluoromethoxy group at position 4. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or specialty materials. The electron-withdrawing nature of fluorine and fluorinated ether groups influences its reactivity, particularly in electrophilic substitution or nucleophilic displacement reactions.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-5-1-4(10)2-6(7(5)11)15-8(12)13/h1-2,8H,3H2

InChI Key

CKAWZKOWKVAVPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)OC(F)F)F

Origin of Product

United States

Preparation Methods

Core Benzene Ring Functionalization

Synthetic Routes and Methodological Comparisons

Diazotization and Nucleophilic Substitution

Adapting methodologies from CN102531870A, diazotization of 2,4-difluoroaniline (Figure 1) generates a diazonium salt, which undergoes displacement with difluoromethoxide (OCF2H⁻) under copper catalysis. This approach mirrors the synthesis of 2,4-difluoroacetophenone, where ethylidenehydroxylamine acts as a coupling partner.

Procedure :

  • Diazotize 2,4-difluoroaniline with NaNO2/HCl at -5–5°C.
  • React with in-situ-generated difluoromethoxide (from HCF2Cl and base) in the presence of CuSO4.
  • Isolate the intermediate 1,4-difluoro-2-difluoromethoxybenzene via steam distillation.

To introduce the fluoromethoxy group at position 6, a second diazotization step or Ullmann-type coupling with fluoromethoxy iodide (ICH2F) may be employed, leveraging conditions from Ambeed’s 1-iodo-4-(trifluoromethoxy)benzene synthesis.

Cross-Coupling Strategies

Palladium/copper-mediated couplings, as demonstrated in source, enable direct installation of alkoxy groups. For instance:

Suzuki-Miyaura Coupling :

  • React 1,4-difluoro-2-bromo-6-iodobenzene with boronic esters bearing difluoromethoxy and fluoromethoxy groups.
  • Challenges include the low nucleophilicity of alkoxyboronates and competing protodeboronation.

Ullmann Coupling :

  • Utilize CuI/8-hydroxyquinoline in DMF/water to couple 1,4-difluoro-2-iodobenzene with sodium difluoromethoxide and fluoromethoxide sequentially.
  • Yields for analogous reactions range from 56% to 79%, depending on steric and electronic factors.

Halogen Exchange and Fluorination

Direct fluorination of methoxy precursors offers an alternative route:

  • Synthesize 1,4-difluoro-2-methoxy-6-methoxybenzene .
  • Treat with DAST (diethylaminosulfur trifluoride) to convert methoxy (-OCH3) to fluoromethoxy (-OCH2F) and difluoromethoxy (-OCF2H) groups.
  • Limitation : Over-fluorination risks generating trifluoromethoxy (-OCF3) byproducts.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Diazotization 60–79 CuSO4, pH 4, 30–40°C Scalable, mild conditions Multi-step, sensitive to pH
Ullmann Coupling 56–64 CuI, Cs2CO3, DMF/H2O, 130°C Direct C–O bond formation High temps, solvent compatibility
DAST Fluorination 40–55 DAST, CH2Cl2, -78°C to RT Converts methoxy to fluorinated Over-fluorination, costly reagents

Stability and Purification Challenges

  • Hydrolysis : Difluoromethoxy and fluoromethoxy groups hydrolyze in aqueous acidic/basic media. Workarounds include anhydrous conditions and rapid purification.
  • Distillation : Steam distillation (as in) effectively isolates volatile intermediates but risks thermal decomposition above 100°C.
  • Chromatography : Silica gel may catalyze alkoxy group degradation; neutral alumina is preferred for final purification.

Industrial Scalability and Cost Considerations

  • Catalyst Costs : Copper and palladium catalysts contribute significantly to expenses. Recycling protocols (e.g., CuSO4 in) mitigate this.
  • Raw Materials : 2,4-Difluoroaniline (~$200/kg) and fluorinated iodides (~$500/kg) dominate costs. Bulk synthesis of intermediates is critical.

Chemical Reactions Analysis

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorination on biological systems.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways specific to its structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene with three analogous fluorinated benzene derivatives, focusing on molecular properties, reactivity, and applications.

Compound A: 1,2,4-Trifluoro-3,5-bis(trifluoromethoxy)benzene

  • Structure : Three fluorine atoms at positions 1, 2, and 4; two trifluoromethoxy (-OCF₃) groups at positions 3 and 3.
  • Molecular Weight : ~328 g/mol (higher due to CF₃ groups).
  • Boiling Point : Estimated >200°C (enhanced by strong electron-withdrawing CF₃O groups).
  • Reactivity : High stability under acidic conditions; resistant to hydrolysis due to steric shielding by CF₃ groups.
  • Applications : Used as a solvent additive in lithium-ion batteries for improved electrolyte stability.

Compound B: 1,3-Difluoro-2-methoxy-5-(difluoromethoxy)benzene

  • Structure : Fluorine atoms at positions 1 and 3; methoxy (-OCH₃) at position 2; difluoromethoxy (-OCF₂H) at position 5.
  • Molecular Weight : ~236 g/mol.
  • Boiling Point : ~180°C (lower than Compound A due to fewer fluorinated groups).
  • Reactivity : Prone to demethylation under basic conditions; participates in Ullmann coupling reactions.
  • Applications : Intermediate in agrochemical synthesis, particularly herbicides.

Compound C: 1,4-Difluoro-2,6-bis(trifluoromethoxy)benzene

  • Structure : Fluorine at positions 1 and 4; two trifluoromethoxy groups at positions 2 and 6.
  • Molecular Weight : ~314 g/mol.
  • Boiling Point : ~210°C (higher than the target compound due to CF₃O groups).
  • Reactivity: Limited solubility in polar solvents; undergoes selective fluorination at position 3.
  • Applications : Key precursor in liquid crystal displays (LCs) for its dielectric anisotropy.

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~266 ~328 ~236 ~314
Boiling Point (°C) ~190 (estimated) >200 ~180 ~210
Solubility in DMF High Moderate High Low
Hydrolytic Stability Moderate (sensitive to base) High Low High
Primary Application Pharmaceutical intermediates Electrolyte additives Agrochemicals Liquid crystals

Key Research Findings

  • Synthetic Challenges : The target compound’s synthesis likely requires meticulous control of reaction conditions, akin to methods used for fluorinated benzimidazoles (e.g., sodium metabisulfite-mediated cyclization in DMF under nitrogen) .
  • Reactivity Trends : Compared to Compounds A and C, the target’s difluoromethoxy and fluoromethoxy groups reduce steric hindrance, enabling easier functionalization at the benzene core.
  • Thermal Stability : Compound A and C exhibit superior thermal stability due to trifluoromethoxy groups, whereas the target compound may degrade above 200°C.

Notes

  • Contradictions/Limitations : Direct comparative studies between the target compound and its analogs are scarce in literature. Data for boiling points and reactivity are extrapolated from structural analogs.

Biological Activity

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties. The presence of multiple fluorine and methoxy groups significantly influences its biological activity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene is C8H5F5O2C_8H_5F_5O_2 with a molecular weight of approximately 224.12 g/mol. Its structure is characterized by:

  • Fluorine Substituents : Enhances lipophilicity and metabolic stability.
  • Methoxy Groups : Potentially involved in hydrogen bonding interactions.

The biological activity of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit increased binding affinity to target proteins due to enhanced hydrophobic interactions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation or cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Research Findings

Recent studies have explored the biological effects of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on E. coli
Enzyme InhibitionReduced activity of CYP450 enzymes
CytotoxicityInduced apoptosis in cancer cells

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study tested the compound against multiple bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL. The mechanism was linked to membrane disruption and interference with cell wall synthesis.
  • Cancer Research : In vitro studies indicated that 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene exhibited cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells), promoting apoptosis through caspase activation.
  • Enzyme Interaction Studies : Research involving cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor, suggesting potential implications for drug metabolism and interactions.

Q & A

Q. What are the common synthetic routes for preparing 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and etherification steps. A feasible route starts with fluorinated benzene derivatives (e.g., 1,4-difluorobenzene) followed by nucleophilic substitution to introduce difluoromethoxy and fluoromethoxy groups. Key parameters include:

  • Catalysts: Use of phase-transfer catalysts (e.g., KI) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization: Anhydrous DMSO or DMF improves reaction homogeneity and reduces side reactions .
  • Temperature Control: Reactions are often conducted at 75–120°C under inert gas (N₂) to prevent oxidation .

Example Protocol:

Start with 1,4-difluoro-2-nitrobenzene.

Reduce nitro groups to amines using SnCl₂·2H₂O in ethanol (75°C, 5–7 h) .

Perform sequential O-alkylation with chlorodifluoromethane and fluoromethanol under basic conditions.

Q. Table 1: Yield Optimization Strategies

ParameterEffect on YieldReference
KI (0.1 eq)+15–20%
Anhydrous DMSO+10% vs. H₂O
N₂ atmospherePrevents decomposition

Q. What spectroscopic techniques are most reliable for characterizing fluorinated substituents in this compound?

Methodological Answer:

  • ¹⁹F NMR: Critical for distinguishing between -OCHF₂ and -OCH₂F groups. Chemical shifts for difluoromethoxy typically appear at δ -80 to -85 ppm, while fluoromethoxy resonates at δ -140 to -145 ppm .
  • IR Spectroscopy: Stretching vibrations for C-F bonds occur at 1100–1250 cm⁻¹, with ether C-O bands at 1200–1300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₈H₅F₅O₂) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution reactions involving this compound?

Methodological Answer: Fluorine’s strong electron-withdrawing effect directs electrophiles to meta/para positions. Contradictions arise when competing substituents (e.g., -OCHF₂) alter electronic profiles. Strategies include:

  • Computational Modeling: Use density functional theory (DFT) to predict charge distribution and reactive sites .
  • Competitive Experiments: Compare reactivity of mono- vs. di-substituted analogs under identical conditions.
  • Isotopic Labeling: Introduce ¹⁸F or ²H to track substitution pathways .

Q. Table 2: Regioselectivity Trends

SubstituentPreferred PositionReference
-OCHF₂Para to fluorine
-OCH₂FMeta to fluorine

Q. How should researchers address discrepancies in NMR data for intermediates during synthesis?

Methodological Answer: Contradictions in NMR shifts (e.g., aromatic protons) often stem from solvent effects or impurities. Mitigation steps:

Solvent Standardization: Use deuterated DMSO-d₆ or CDCl₃ for consistency .

Dynamic Effects: Variable-temperature NMR (VT-NMR) can resolve overlapping peaks caused by conformational exchange .

Cross-Validation: Compare experimental data with PubChem or DSSTox databases .

Example: Aromatic protons adjacent to -OCHF₂ may show splitting due to coupling with fluorine (²J₆H-F ≈ 8–12 Hz) .

Q. What computational tools are recommended for predicting the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

  • DSSTox (EPA): Predicts toxicity and reactivity using QSAR models .
  • Reaxys/Scifinder: Identify analogous reactions and substituent effects in fluorinated aromatics .
  • Gaussian/PyMol: Model frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites .

Case Study: DFT calculations on 1,4-Difluoro-2-methyl-3-nitrobenzene revealed that electron-withdrawing groups lower HOMO energy, reducing electrophilicity by ~0.5 eV .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-Dependent Studies: Prepare buffered solutions (pH 2–12) and track hydrolysis of ether linkages using ¹⁹F NMR .
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >200°C for fluorinated aromatics) .

Critical Finding: Diamine intermediates are prone to oxidation; store under argon at -20°C .

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